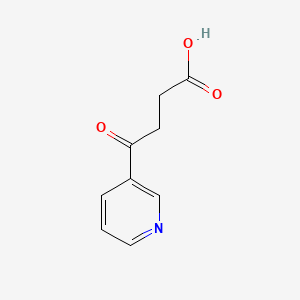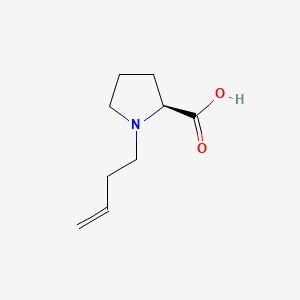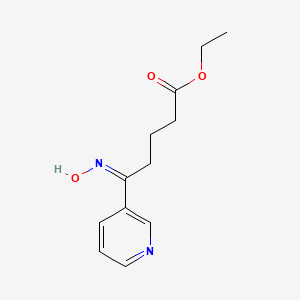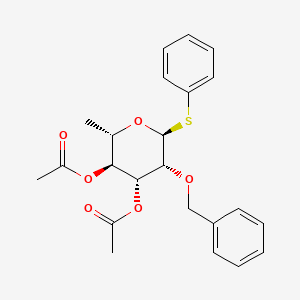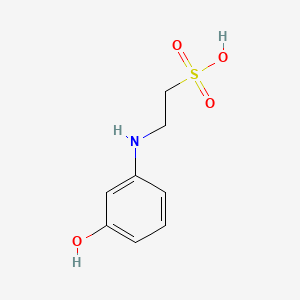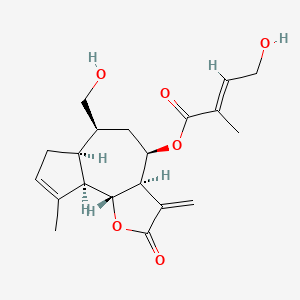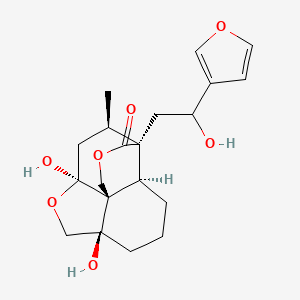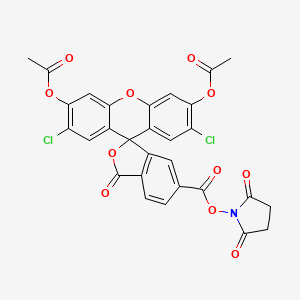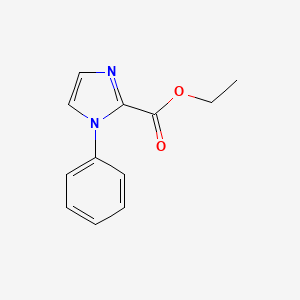
4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichlorophenyl isocyanate is a chemical compound used as a chemical intermediate and in organic synthesis . It is a solid, and ranges in color from white to yellow . It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .
Synthesis Analysis
3,4-Dichlorophenyl isocyanate can be used industrially in the preparation of triclocarban by reaction with p-chloroaniline . Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst, and the reactivity of the catalytic Mitsunobu reaction was improved through strict optimization of the reaction conditions .
Molecular Structure Analysis
The molecular formula of 3,4-Dichlorophenyl isocyanate is C7H3Cl2NO . The average mass is 188.011 Da and the monoisotopic mass is 186.959167 Da .
Chemical Reactions Analysis
The antimicrobial mechanism underlying the bacteriostatic and bactericidal effects of triclocarban, a compound related to 3,4-Dichlorophenyl isocyanate, is believed to be an unspecific adsorption to cell membranes and interruption of their function .
Physical And Chemical Properties Analysis
3,4-Dichlorophenyl isocyanate is a solid, and ranges in color from white to yellow . The molecular formula is C7H3Cl2NO .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- This compound has been synthesized through different methods, including conventional, microwave (MW) irradiation with and without solvent, demonstrating its importance as a bioactive compound. Its structure was confirmed by spectroscopic techniques and X-ray crystal structure analysis (Kavitha et al., 2006).
- Another study reports on the synthesis routes for this compound, highlighting an efficient pathway involving chiral benzylic alcohol catalytic asymmetric oxazaborolidine reduction and SN2 cuprate displacement, which underlines its significance in synthetic organic chemistry (Quallich & Woodall, 1992).
- The crystal structure of this compound has been explored, providing insights into its crystalline form and highlighting its importance for understanding molecular interactions and properties (Sarala et al., 2006).
Catalysis and Chemical Transformations
- Its application in catalytic processes, particularly in the oxidation of naphthalene by peracetic acid catalyzed by Mn(III) porphine-like complexes, has been studied. This showcases its role in facilitating chemical transformations, potentially contributing to environmental remediation or synthetic processes (Barkanova & Kaliya, 1999).
Material Science and Polymer Chemistry
- In material science, a derivative of this compound has been integrated into electrochromic polymers, demonstrating the impact of substituent size on optical properties such as contrast ratio. This research indicates potential applications in smart materials and displays (Karabay et al., 2015).
Safety And Hazards
3,4-Dichlorophenyl isocyanate is classified as an extremely hazardous substance in the United States . It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous . It is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .
Eigenschaften
IUPAC Name |
4-(3,4-dichlorophenyl)-2-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c17-13-6-5-9(7-14(13)18)12-8-15(19)16(20)11-4-2-1-3-10(11)12/h1-7,12,15,19H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZFTTORFMNPDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)C1O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657713 |
Source


|
| Record name | 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one | |
CAS RN |
124345-10-4 |
Source


|
| Record name | 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


